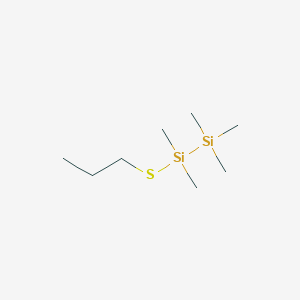
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The specific structure of this compound includes two silicon atoms, each bonded to three methyl groups and one propylsulfanyl group. This unique arrangement imparts specific chemical properties and reactivity to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method is the reaction of 1,1,1,2,2-Pentamethyl-2-chlorodisilane with propylsulfanyl lithium under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the silicon atoms can be substituted with other organic groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Organolithium or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various organosilicon compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in studying the reactivity and properties of silicon-sulfur bonds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane involves its interaction with various molecular targets and pathways. The silicon-sulfur bond plays a crucial role in its reactivity. The compound can undergo nucleophilic substitution reactions, where the propylsulfanyl group is replaced by other nucleophiles. This reactivity is exploited in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,2,2-Pentamethyl-2-(octadecyloxy)disilane
- 1,1,2,2,2-Pentamethyl-1-phenyldisilane
- 1,1,1,2,2-Pentamethyl-2-(2-vinylphenyl)disilane
Uniqueness
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane is unique due to the presence of the propylsulfanyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as octadecyloxy, phenyl, or vinylphenyl groups. The unique reactivity of the silicon-sulfur bond in this compound is particularly noteworthy .
Propiedades
Número CAS |
78635-73-1 |
|---|---|
Fórmula molecular |
C8H22SSi2 |
Peso molecular |
206.50 g/mol |
Nombre IUPAC |
dimethyl-propylsulfanyl-trimethylsilylsilane |
InChI |
InChI=1S/C8H22SSi2/c1-7-8-9-11(5,6)10(2,3)4/h7-8H2,1-6H3 |
Clave InChI |
PKWCRMZQBLDXPD-UHFFFAOYSA-N |
SMILES canónico |
CCCS[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
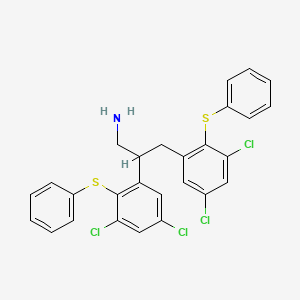
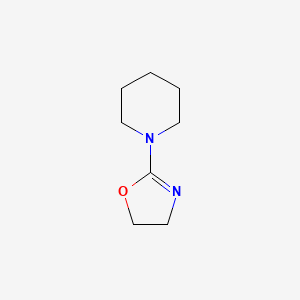
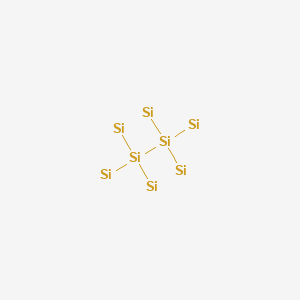
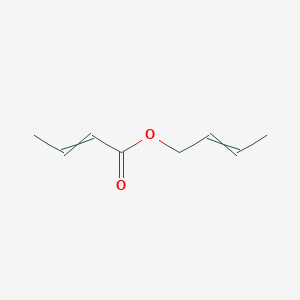
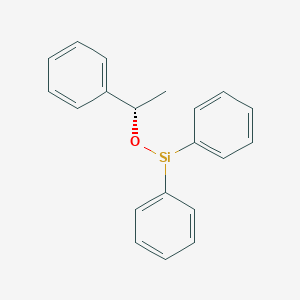
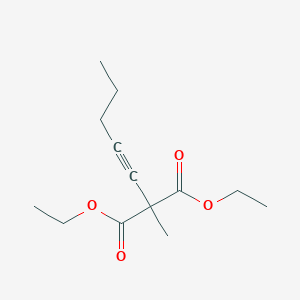
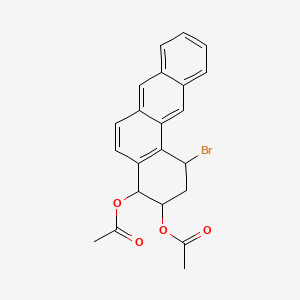
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
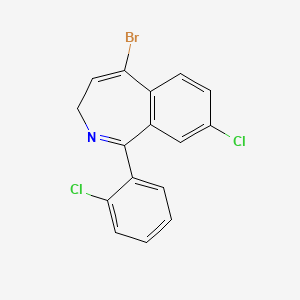
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
